![molecular formula C19H20N4O2 B5343968 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5343968.png)
6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine involves its inhibition of a specific enzyme. This enzyme plays a crucial role in various biological processes, including cell growth and division. By inhibiting this enzyme, this compound can potentially slow down or stop the growth of cancer cells and prevent the progression of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on its specific application. In medicinal chemistry, this compound has been shown to be a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs. In pharmacology, it has been studied for its potential to treat diseases such as cancer and Alzheimer's disease. In biochemistry, it has been used as a tool to study the function of specific enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine in lab experiments include its potency as an inhibitor of a specific enzyme, its potential to be used as a tool to study the function of specific enzymes, and its potential to be developed into new drugs. The limitations of using this compound in lab experiments include the cost of synthesis, the need for specialized equipment and expertise, and the potential for side effects.
Future Directions
There are several future directions for the study of 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine. One direction is the development of new drugs based on this compound. Another direction is the study of its potential applications in treating other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the use of this compound as a tool to study the function of specific enzymes could lead to the development of new therapeutic targets.
Synthesis Methods
The synthesis of 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine involves several steps. The starting material is 6-methoxy-2-naphthaldehyde, which is reacted with morpholine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. This amine is then reacted with 4-chloropyrimidine in the presence of a base to form the final product.
Scientific Research Applications
6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to be a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs. In pharmacology, it has been studied for its potential to treat diseases such as cancer and Alzheimer's disease. In biochemistry, it has been used as a tool to study the function of specific enzymes.
properties
IUPAC Name |
6-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-24-16-5-4-13-8-15(3-2-14(13)9-16)17-11-23(6-7-25-17)19-10-18(20)21-12-22-19/h2-5,8-10,12,17H,6-7,11H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQORUHVAWHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C4=NC=NC(=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

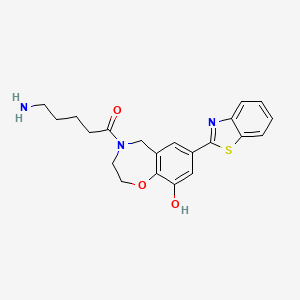
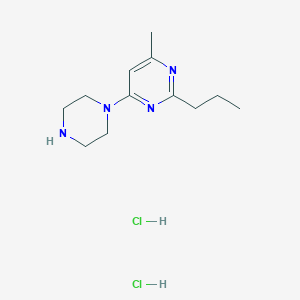
![N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5343915.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343916.png)
![ethyl 4-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B5343926.png)
![N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5343932.png)
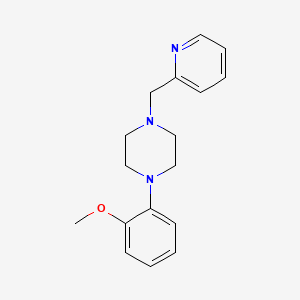
![3-(benzylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343940.png)
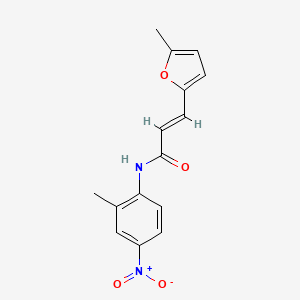
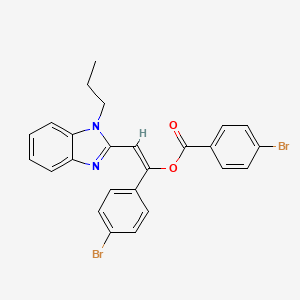
![1-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-methyl-1-oxopentan-2-ol](/img/structure/B5343959.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5343960.png)
![N-(3,4-dimethoxyphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5343967.png)
